molecular formula C9H9ClN2O2S B3034173 3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline CAS No. 142168-78-3

3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline

Cat. No. B3034173
CAS RN: 142168-78-3
M. Wt: 244.7 g/mol
InChI Key: VDSIYWBLVCMWIL-TWGQIWQCSA-N
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Description

Synthesis Analysis

Anilines can be synthesized through various methods. One common method is the reduction of nitroarenes, which involves the conversion of a nitro group (-NO2) to an amino group (-NH2) . Another method involves the reaction of aryl halides with ammonia .


Molecular Structure Analysis

The molecular structure of anilines consists of a benzene ring attached to an amino group (-NH2). The presence of this amino group can significantly affect the chemical properties of the compound .


Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions. They can act as a base, reacting with acids to form salts. They can also undergo electrophilic substitution reactions at the benzene ring .


Physical And Chemical Properties Analysis

Anilines generally have high boiling points due to the presence of intermolecular hydrogen bonding. They are also typically polar compounds and can form hydrogen bonds with water .

Mechanism of Action

The mechanism of action of anilines can vary depending on their specific structure and the context in which they are used. For example, some anilines are used in the synthesis of pharmaceuticals, where their mechanism of action would depend on the specific drug .

Safety and Hazards

Anilines can be hazardous. They are often toxic if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation, and long-term exposure can lead to more serious health effects .

Future Directions

The future directions for research on anilines could involve the development of new synthesis methods, the exploration of new reactions, and the design of new aniline-based compounds for use in various industries .

properties

IUPAC Name

3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2S/c1-15-9(6-12(13)14)11-8-4-2-3-7(10)5-8/h2-6,11H,1H3/b9-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSIYWBLVCMWIL-TWGQIWQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C\[N+](=O)[O-])/NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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